molecular formula C10H7F7 B1584662 4-(Heptafluoroisopropyl)toluene CAS No. 2396-26-1

4-(Heptafluoroisopropyl)toluene

Cat. No.: B1584662
CAS No.: 2396-26-1
M. Wt: 260.15 g/mol
InChI Key: XEFRSBQTXVJYKZ-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropyl)toluene is a fluorinated aromatic hydrocarbon with the molecular formula C10H7F7. It is characterized by a benzene ring substituted with a heptafluoroisopropyl group at the 4-position. This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptafluoroisopropyl)toluene typically involves the fluorination of toluene derivatives. One common method is the electrophilic fluorination of 4-(trifluoromethyl)toluene using a strong fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to prevent over-fluorination and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to achieve high yields and purity. The process is optimized to minimize the formation of by-products and ensure the safety of the operation due to the highly reactive nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 4-(Heptafluoroisopropyl)toluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the fluorinated groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH2) or Grignard reagents.

Major Products Formed:

  • Oxidation: Formation of 4-(heptafluoroisopropyl)benzoic acid or 4-(heptafluoroisopropyl)benzaldehyde.

  • Reduction: Formation of partially fluorinated derivatives.

  • Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Heptafluoroisopropyl)toluene is utilized in various scientific research applications due to its unique properties:

  • Chemistry: It serves as a building block in the synthesis of complex fluorinated molecules, which are important in pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.

  • Medicine: It is employed in the development of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

  • Industry: The compound finds applications in the production of advanced materials, such as fluoropolymers, which are known for their exceptional chemical resistance and thermal stability.

Mechanism of Action

4-(Heptafluoroisopropyl)toluene is compared with other similar fluorinated aromatic compounds, such as 4-(trifluoromethyl)toluene and 4-(heptafluoroisopropyl)benzene. The presence of multiple fluorine atoms in this compound provides it with superior thermal stability and chemical resistance compared to its counterparts. This makes it a valuable compound in various industrial and research applications.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)toluene

  • 4-(Heptafluoroisopropyl)benzene

  • Heptafluoroisopropyl acrylate

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F7/c1-6-2-4-7(5-3-6)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRSBQTXVJYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178671
Record name 4-(Heptafluoroisopropyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-26-1
Record name 4-(Heptafluoroisopropyl)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Heptafluoroisopropyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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